molecular formula C7H7BrFNO2S B12991408 2-Bromo-6-fluoro-4-methylbenzenesulfonamide

2-Bromo-6-fluoro-4-methylbenzenesulfonamide

Cat. No.: B12991408
M. Wt: 268.11 g/mol
InChI Key: NIDDSGOCFRUJMJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.1 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring that is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methylbenzenesulfonamide typically involves the sulfonation of 2-Bromo-6-fluoro-4-methylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-sulfonation and to ensure the selective formation of the sulfonamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .

Scientific Research Applications

2-Bromo-6-fluoro-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can also influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-methylbenzenesulfonamide is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

2-bromo-6-fluoro-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

NIDDSGOCFRUJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)F

Origin of Product

United States

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